molecular formula C27H20FN3O3S B4879288 (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B4879288
M. Wt: 485.5 g/mol
InChI Key: IRHPVFDRIMHMIB-JCMHNJIXSA-N
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Description

The compound (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorophenyl group, a methoxy-substituted benzylidene moiety, and a quinolin-8-yloxy group, all connected to a dihydroimidazol-4-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dihydroimidazol-4-one core: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the methoxy-substituted benzylidene moiety: This can be accomplished through a condensation reaction, such as the Knoevenagel condensation, between an aldehyde and a methoxy-substituted benzyl compound.

    Incorporation of the quinolin-8-yloxy group: This step may involve an etherification reaction using a quinoline derivative and an appropriate leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the dihydroimidazol-4-one core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the dihydroimidazol-4-one core can be reduced to form alcohols.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5Z)-3-(4-fluorophenyl)-5-{4-methoxy-3-[(quinolin-8-yloxy)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: stands out due to its combination of functional groups and structural complexity, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[[4-methoxy-3-(quinolin-8-yloxymethyl)phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O3S/c1-33-23-12-7-17(14-19(23)16-34-24-6-2-4-18-5-3-13-29-25(18)24)15-22-26(32)31(27(35)30-22)21-10-8-20(28)9-11-21/h2-15H,16H2,1H3,(H,30,35)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHPVFDRIMHMIB-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F)COC4=CC=CC5=C4N=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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